molecular formula C9H6BrClO3 B15320099 3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid

3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B15320099
M. Wt: 277.50 g/mol
InChI Key: FTHIXLLLFUENAI-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid is a halogenated phenylpyruvic acid derivative with the molecular formula C₉H₆BrClO₃. It features a phenyl ring substituted with bromine at position 5 and chlorine at position 2, linked to a 2-oxopropanoic acid moiety. The electron-withdrawing nature of the halogens enhances the acidity of the α-keto carboxylic acid group, influencing its reactivity in coupling reactions .

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

3-(5-bromo-2-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

FTHIXLLLFUENAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of the 2-oxopropanoic acid group. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound involves scalable and cost-effective methods. The process typically includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The bromination and chlorination steps are carefully controlled to minimize by-products and ensure the desired substitution pattern on the phenyl ring .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can yield carboxylic acids and alcohols, respectively .

Scientific Research Applications

3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Functional Groups
Target: 3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid C₉H₆BrClO₃ ~277.5 (calculated) 5-Br, 2-Cl α-Keto carboxylic acid
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid C₁₀H₉BrO₃ 257.09 4-Br, 2-CH₃ α-Keto carboxylic acid
3-(2-Bromophenyl)-2-oxopropanoic acid C₉H₇BrO₃ 243.05 2-Br α-Keto carboxylic acid
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid C₁₀H₉BrO₅ 289.08 3-Br, 4-OH, 5-OCH₃ α-Keto carboxylic acid
3-(3-Hydroxyphenyl)-2-oxopropanoic acid C₉H₈O₄ 180.16 3-OH α-Keto carboxylic acid

Key Observations :

  • Substituent Effects :
    • The target compound’s 5-Br and 2-Cl substituents create a highly electron-deficient aromatic ring, enhancing the electrophilicity of the α-keto group compared to methyl (electron-donating) or hydroxyl/methoxy (electron-donating/resonance) analogs .
    • The 3-hydroxy analog exhibits higher polarity due to the -OH group, improving aqueous solubility but reducing membrane permeability relative to halogenated derivatives.

Physicochemical Properties

  • Molecular Weight and Lipophilicity: Halogenation increases molecular weight and lipophilicity (ClogP ~2.5 estimated for the target vs. ~1.8 for the hydroxy analog), favoring hydrophobic interactions in biological systems .
  • Acidity :

    • The α-keto carboxylic acid group (pKa ~2-3) is more acidic than standard carboxylic acids due to the electron-withdrawing keto group. Halogen substituents further lower the pKa, enhancing reactivity in nucleophilic reactions .

Biological Activity

3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a bromo and a chloro substituent on a phenyl ring, contributing to its reactivity and biological properties. The presence of the 2-oxopropanoic acid moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays have shown that these compounds can reduce the viability of cancer cell lines, such as A549 (human lung adenocarcinoma) cells. For instance, a related compound demonstrated a reduction in cell viability by 66% at a concentration of 100 µM, suggesting a dose-dependent effect on cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineConcentration (µM)Viability Reduction (%)
Compound AA54910066
Compound BHCT11610070
Compound CMCF75050

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been investigated. In vitro studies using RAW 264.7 macrophages showed that certain derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-1β. For example, one study reported that a derivative reduced TNF-α production by approximately 40% at concentrations around 200 µg/mL .

Table 2: Anti-inflammatory Activity of Derivatives

CompoundCytokine TargetedConcentration (µg/mL)Inhibition (%)
Compound DTNF-α20040
Compound EIL-1β10035
Compound FCOX-240045

The mechanism by which these compounds exert their biological effects may involve the modulation of key signaling pathways. For example, compounds have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes, which can counteract oxidative stress associated with cancer and inflammation .

Case Studies

  • Case Study on Anticancer Effects : A study examined the effects of a bromo-chloro substituted phenyl compound in a murine model of lung cancer. The results indicated significant tumor reduction compared to controls, supporting the in vitro findings.
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties in an LPS-induced model of inflammation. The compound significantly reduced edema and inflammatory markers, highlighting its therapeutic potential in inflammatory diseases.

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